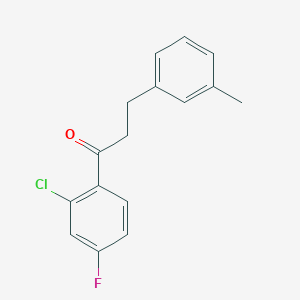

2'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(18)10-15(14)17/h2-4,6-7,9-10H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGXQEIFAMLVRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644090 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-14-5 | |

| Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

$$

\text{Ar-Cl + RCOCl} \xrightarrow{\text{AlCl}_3} \text{Ar-COR}

$$

Steps

- Reactants :

- 2-chloro-4-fluorobenzoyl chloride (acyl chloride)

- 3-methylbenzene (aromatic compound)

- Catalyst : Anhydrous aluminum chloride ($$ \text{AlCl}_3 $$) acts as a Lewis acid.

- Solvent : Dichloromethane (DCM) or nitrobenzene is typically used as the solvent to dissolve reactants.

- Conditions :

- The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Temperature: Maintained between 0°C and room temperature to control the reaction rate and minimize side reactions.

Mechanism

- Formation of the acylium ion ($$ \text{RCO}^+ $$) by reaction of the acyl chloride with $$ \text{AlCl}_3 $$.

- Electrophilic attack of the acylium ion on the aromatic ring of 3-methylbenzene.

- Rearrangement and stabilization of the intermediate carbocation.

- Regeneration of $$ \text{AlCl}_3 $$ by elimination of $$ \text{HCl} $$.

Products

The desired product, this compound, is obtained after purification via recrystallization or column chromatography.

Direct Coupling Using Organometallic Reagents

An alternative method involves coupling an organometallic reagent with an appropriate halogenated benzoyl derivative.

Reaction Scheme

$$

\text{Ar-MgX + Ar'-COCl} \rightarrow \text{Ar-Ar'-COR}

$$

Steps

- Reactants :

- Grignard reagent derived from 3-methylbromobenzene ($$ \text{C}6\text{H}4(\text{CH}_3)\text{MgBr} $$).

- 2-chloro-4-fluorobenzoyl chloride.

- Catalyst : Copper(I) iodide ($$ \text{CuI} $$) may be used to enhance coupling efficiency.

- Solvent : Ether or tetrahydrofuran (THF).

- Conditions :

- Reaction temperature: Maintained at low temperatures (-20°C to 0°C) to avoid side reactions.

- Nitrogen or argon atmosphere to prevent oxidation.

Mechanism

- Formation of the Grignard reagent by reacting magnesium turnings with 3-methylbromobenzene in ether.

- Nucleophilic attack of the Grignard reagent on the carbonyl carbon of 2-chloro-4-fluorobenzoyl chloride.

- Subsequent elimination yields the desired ketone product.

Oxidative Coupling

This method involves oxidative coupling of a methyl-substituted benzene derivative with a halogenated benzoyl precursor under oxidative conditions.

Reaction Scheme

$$

\text{Ar-H + Ar'-COCl} \xrightarrow[\text{}]{\text{Oxidant}} \text{Ar-Ar'-COR}

$$

Steps

- Reactants :

- 3-methyltoluene (aromatic precursor).

- 2-chloro-4-fluorobenzoyl chloride.

- Oxidant : Potassium persulfate ($$ \text{K}2\text{S}2\text{O}_8 $$) or copper salts.

- Solvent : Acetonitrile or dimethylformamide (DMF).

- Conditions :

- Elevated temperatures (80–120°C).

- Prolonged reaction times (6–12 hours).

Mechanism

- Activation of the aromatic ring through electrophilic substitution facilitated by the oxidant.

- Coupling reaction forms the ketone product.

Data Table: Key Parameters for Synthesis Methods

| Method | Reactants | Catalyst/Conditions | Solvent | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-chloro-4-fluorobenzoyl chloride + 3-methylbenzene | $$ \text{AlCl}_3 $$, anhydrous, RT | DCM | ~70–85 |

| Organometallic Coupling | Grignard reagent + benzoyl chloride | $$ \text{CuI} $$, low temp | THF | ~60–75 |

| Oxidative Coupling | Methylbenzene + benzoyl chloride | $$ \text{K}2\text{S}2\text{O}_8 $$, heat | DMF | ~50–65 |

Notes on Purification

- The crude product from all methods typically contains unreacted starting materials and side products.

- Purification techniques include:

- Recrystallization using ethanol or hexane.

- Column chromatography with silica gel as the stationary phase and a gradient eluent system.

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone is , featuring a propiophenone core with chlorine and fluorine substituents. The presence of these halogen atoms enhances its reactivity and potential interactions with biological targets.

Chemistry

- Synthesis Intermediate : This compound serves as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. It can be synthesized through methods such as Friedel-Crafts acylation and electrophilic aromatic substitution, allowing for the introduction of functional groups that modify its properties.

Biology

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives have demonstrated inhibitory effects on Candida albicans, with minimum inhibitory concentrations (MIC) as low as 7.8 μg/mL.

- Anticancer Potential : Research indicates that this compound may have anticancer properties. Studies involving human cancer cell lines have shown dose-dependent reductions in cell viability, suggesting mechanisms involving apoptosis pathways. The structural features provided by halogen substituents potentially enhance binding affinity to cancer-related targets.

Industry

- Reagent in Chemical Processes : In industrial applications, this compound is utilized as a reagent in chemical processes, particularly in the synthesis of specialty chemicals. Its unique structure allows for tailored modifications that can lead to the development of new materials or compounds with desirable properties.

Inhibition of Fungal Pathogens

A study demonstrated that derivatives similar to this compound effectively inhibited the growth of Candida albicans. The research highlighted that structural modifications significantly influence antifungal activity, paving the way for developing new antifungal agents.

Anticancer Efficacy

In vitro studies using various human cancer cell lines have shown that compounds analogous to this compound can significantly reduce cell viability. These findings indicate potential therapeutic applications in oncology, warranting further exploration into their mechanisms of action.

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variations

2'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone vs. 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone (CAS 898790-93-7)

- Structural Difference : The chlorine substituent shifts from the 2' to the 3' position.

- The 2'-chloro derivative may exhibit enhanced electrophilicity at the carbonyl group due to closer proximity to the electron-withdrawing halogens .

This compound vs. 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone (CAS 898791-17-8)

- Structural Difference : Fluorine is at the 5' position instead of 4', and chlorine is at 3'.

- Impact : The 5'-fluoro group introduces asymmetry, which could influence solubility or chiral recognition in synthesis. The 3'-chloro substitution may reduce steric hindrance compared to 2'-chloro derivatives .

This compound vs. 2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)propiophenone (CAS 898757-29-4)

- Structural Difference : The 3-methylphenyl group is replaced with a 1,3-dioxan-2-yl moiety, and an additional fluorine is present at 5'.

Aromatic Ring Substituent Modifications

3-Methylphenyl vs. 3-Methoxyphenyl (CAS 898775-04-7)

- Structural Difference : A methoxy (-OCH₃) group replaces the methyl (-CH₃) group on the phenyl ring.

- This substitution also raises molecular weight (292.73 vs. ~276.74) and may enhance solubility in polar solvents due to hydrogen bonding .

3-Methylphenyl vs. 4-Thiomethylphenyl (CAS 794573-87-8)

- Structural Difference : A thiomethyl (-SCH₃) group is present at the para position of the phenyl ring.

- Impact : The sulfur atom increases lipophilicity and metabolic stability, which is advantageous in drug design. However, thiomethyl groups may pose higher toxicity risks compared to methyl or methoxy substituents .

Halogen Replacement (Cl vs. Br)

2'-Chloro-4'-fluoro vs. 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone (CAS 898775-02-5)

- Structural Difference : Bromine replaces chlorine at the 4' position.

- However, brominated derivatives often exhibit higher molecular weights and may require specialized handling due to increased reactivity .

Data Table: Key Properties of Analogs

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Substituent Features |

|---|---|---|---|---|---|

| Target: 2'-Cl-4'-F-3-(3-MePh) | C₁₆H₁₄ClFO | 276.74* | N/A | N/A | 2'-Cl, 4'-F, 3-MePh |

| 2'-Cl-4',5'-diF-3-(dioxan-2-yl) (898757-29-4) | C₁₃H₁₃ClF₂O₃ | 291.0 | N/A | N/A | Dioxane ring, 4',5'-diF |

| 2'-Cl-4'-F-3-(3-MeOPh) (898775-04-7) | C₁₆H₁₄ClFO₂ | 292.73 | 404.9 (predicted) | 1.228 (predicted) | 3-MeOPh, electron-donating |

| 3'-Cl-4'-F-3-(3-MePh) (898790-93-7) | C₁₆H₁₄ClFO | 276.74* | N/A | N/A | 3'-Cl positional isomer |

| 4'-Br-2'-F-3-(3-MeOPh) (898775-02-5) | C₁₆H₁₄BrFO₂ | 337.19 | N/A | N/A | 4'-Br, heavier halogen |

*Estimated based on analogous structures.

Biological Activity

2'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone, a compound with the molecular formula and CAS number 898789-85-0, is a member of the propiophenone family. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound features a propiophenone backbone with a chlorine atom at the 2' position and a fluorine atom at the 4' position on the phenyl ring. The presence of these halogen substituents is believed to enhance the compound's biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.73 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Purity | ≥97% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

- Inhibiting Enzymatic Activity : It can inhibit enzymes involved in metabolic pathways, leading to altered levels of metabolites.

- Modulating Receptor Activity : The compound may bind to various receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that structurally related compounds possess significant antibacterial properties against various strains of bacteria. This suggests that this compound may also exhibit similar effects, warranting further investigation.

Anticancer Activity

The potential anticancer properties of this compound are particularly noteworthy. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as:

- Inducing Apoptosis : The compound may trigger programmed cell death in cancer cells.

- Inhibiting Tumor Growth : By interfering with cellular pathways essential for tumor growth and survival.

Case Studies

- Study on Analogues : A study focused on norendoxifen analogues demonstrated that modifications in the chemical structure could enhance anticancer efficacy. Although not directly tested, it provides insights into how similar structural modifications could affect the biological activity of this compound .

- Antimicrobial Testing : In a comparative analysis, various substituted propiophenones were tested for antimicrobial activity, revealing that halogenated derivatives exhibited enhanced inhibition against bacterial strains .

Q & A

Q. What are the established synthetic routes for preparing 2'-chloro-4'-fluoro-3-(3-methylphenyl)propiophenone, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation , where a halogenated aromatic substrate reacts with a propiophenone derivative under Lewis acid catalysis (e.g., AlCl₃). Key variables include:

- Temperature : Optimal yields (70–85%) are achieved at 0–5°C to minimize side reactions like over-acylation or dehalogenation .

- Solvent : Anhydrous dichloromethane or nitrobenzene is preferred to stabilize reactive intermediates.

- Substituent positioning : The 3-methylphenyl group sterically directs electrophilic attack, favoring para-substitution on the fluorinated ring .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., splitting of aromatic protons at 7.1–7.5 ppm for ortho-chloro/fluoro groups) .

- X-ray crystallography : Resolves stereochemical ambiguity; for example, dihedral angles between the propiophenone and aryl rings confirm spatial orientation .

- IR spectroscopy : Carbonyl stretching (~1680 cm⁻¹) and C-Cl/F vibrations (~1100 cm⁻¹) validate functional groups .

Q. What safety protocols are essential during handling and disposal?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure, as halogenated aromatics may cause irritation .

- Waste management : Halogenated byproducts require segregation and incineration at >1000°C to prevent environmental release of toxic dioxins .

- Spill response : Absorb with silica gel or vermiculite; avoid water to prevent groundwater contamination .

Advanced Research Questions

Q. How do electronic effects of chloro/fluoro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-withdrawing effects : The 4'-fluoro group deactivates the aromatic ring, slowing Suzuki-Miyaura coupling unless paired with a strong electron-donating ligand (e.g., SPhos) .

- Ortho-chloro hindrance : The 2'-chloro group creates steric bulk, requiring Pd catalysts with bulky phosphine ligands (e.g., XPhos) to prevent catalyst poisoning .

- Kinetic studies : DFT calculations (B3LYP/6-31G*) model transition states to predict regioselectivity in nucleophilic aromatic substitution .

Q. What advanced analytical methods resolve impurities in halogenated propiophenones?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns (ACN/0.1% formic acid gradient) detect trace halogenated byproducts (e.g., dichloro derivatives) with mass accuracy <5 ppm .

- GC-ECD : Quantifies residual solvents (e.g., DCM) at ppb levels, critical for pharmaceutical-grade purity .

- XPS : Surface analysis identifies halogen oxidation states (Cl 2p₃/₂ at ~200 eV; F 1s at ~688 eV), crucial for catalytic applications .

Q. How can computational modeling optimize solvent selection for crystallization?

Methodological Answer:

- COSMO-RS simulations : Predict solubility parameters in solvents like ethyl acetate or toluene by comparing σ-profiles of the compound and solvent .

- Hansen solubility parameters : Match dispersion (δD), polarity (δP), and hydrogen-bonding (δH) values to minimize lattice defects (e.g., δD ≈ 18 MPa¹/² for toluene) .

Q. What strategies mitigate dehalogenation during photochemical reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.